3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile
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Description
“3-Methyl-1-(phenethylamino)benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile” is a chemical compound with a linear formula of C23H22N4 . It is a type of aggregation-induced emission (AIE) luminogen (AIEgen) due to the presence of the benzene ring at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines which restricts intramolecular motion .
Synthesis Analysis
The synthesis of benzo[4,5]imidazo[1,2-a]pyridines has been developed through metal-free catalyzed intermolecular tandem Michael addition/cyclization from α-bromocinnamaldehyde and 2-substituted benzimidazoles . The reaction promoted by a simple inorganic base displays moderate to good yields and good functional group tolerance .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzene ring attached at the C1-position of benzo[4,5]imidazo[1,2-a]pyridines . The presence of this benzene ring restricts intramolecular motion .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the formation of C-N and C-C bonds . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Scientific Research Applications
Synthesis and Reactivity
- A study by Drescher, Öhler, and Zbiral (1991) demonstrated a convenient approach to synthesizing dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates, including imidazo[1,2-a]pyridine derivatives, showcasing their potential in creating diverse heterocyclic compounds Drescher, Öhler, & Zbiral, 1991.
Antimicrobial and Antioxidant Activities
- Flefel et al. (2018) synthesized a series of novel pyridine and fused pyridine derivatives, starting from a specific pyridine-carbonitrile compound, showing moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant activity Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018.
Chemical Intermediates for Drug Molecule Production
- Roopan, Patil, and Palaniraja (2016) reviewed recent developments in the synthesis and reactivity of imidazo[1,2-a]pyridines, highlighting their significant applications in medicinal chemistry and as intermediates in drug molecule production Roopan, Patil, & Palaniraja, 2016.
Properties
IUPAC Name |
3-methyl-1-(2-phenylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-13-20(23-12-11-16-7-3-2-4-8-16)25-19-10-6-5-9-18(19)24-21(25)17(15)14-22/h2-10,13,23H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGBSTODQMRBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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